molecular formula C15H19NO4S B2603314 (2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 1206105-01-2

(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine

Cat. No.: B2603314
CAS No.: 1206105-01-2
M. Wt: 309.38
InChI Key: RDEFOZOIBXOQSI-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine is a chemical compound with a complex structure that includes a hydroxyethyl group, a propoxynaphthyl group, and a sulfonylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride intermediate. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the sulfonyl group produces a sulfide.

Scientific Research Applications

(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxyethyl)[(4-methoxynaphthyl)sulfonyl]amine
  • (2-Hydroxyethyl)[(4-ethoxynaphthyl)sulfonyl]amine
  • (2-Hydroxyethyl)[(4-butoxynaphthyl)sulfonyl]amine

Uniqueness

(2-Hydroxyethyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-propoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-2-11-20-14-7-8-15(21(18,19)16-9-10-17)13-6-4-3-5-12(13)14/h3-8,16-17H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEFOZOIBXOQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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